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Compound of Interest

Compound Name: 2-Methoxybenzoyl chloride

CAS No.: 1300-64-7

Cat. No.: B7767142 Get Quote

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary
2-Methoxybenzoyl chloride (o-Anisoyl chloride) is a specialized acylating agent critical to the

synthesis of o-anisamides and aryl ketones. Unlike its para-isomer or the unsubstituted benzoyl

chloride, this compound exhibits a unique reactivity profile governed by the ortho-methoxy

effect. The proximity of the methoxy group to the carbonyl center introduces both steric

hindrance and potential for intramolecular hydrogen bonding (in derived amides), influencing

the pharmacokinetics and binding affinity of downstream pharmaceutical targets.

This guide details the physicochemical properties, validated synthesis protocols, and

mechanistic nuances of 2-methoxybenzoyl chloride, specifically designed for researchers in

drug discovery and agrochemical development.

Physicochemical Profile
The following data represents the standard specification for high-purity research-grade

material.
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Property Specification Note

CAS Number 21615-34-9

IUPAC Name 2-Methoxybenzoyl chloride Synonyms: o-Anisoyl chloride

Molecular Formula C₈H₇ClO₂ MW: 170.59 g/mol

Appearance Colorless to pale yellow liquid
Darkens upon storage if

moisture enters

Boiling Point 128–129 °C @ 8 mmHg
High vacuum distillation

recommended

Density 1.146 g/mL @ 25 °C Denser than water

Solubility
Soluble in CH₂Cl₂, THF,

Toluene

Reacts violently with

water/alcohols

Stability Moisture Sensitive
Hydrolyzes to 2-

methoxybenzoic acid + HCl

Synthesis & Manufacturing Workflow
The industrial and laboratory preparation of 2-methoxybenzoyl chloride predominantly utilizes

the chlorination of 2-methoxybenzoic acid. While thionyl chloride (

) is the standard reagent, the choice of catalyst and solvent is critical to minimize demethylation
by-products.

Mechanistic Workflow
The following diagram illustrates the conversion pathway, highlighting the role of

Dimethylformamide (DMF) as a Vilsmeier-Haack type catalyst to accelerate the formation of the

acyl chloride.
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Figure 1: Catalytic cycle for the chlorination of 2-methoxybenzoic acid using SOCl₂/DMF.

Reactivity & Mechanistic Insight: The "Ortho-Effect"
Researchers must account for the ortho-effect when designing syntheses with CAS 21615-34-

9.

Electronic Deactivation (vs. Benzoyl Chloride)
The methoxy group (-OCH₃) is a strong Electron Donating Group (EDG) by resonance. This

increases the electron density at the carbonyl carbon, making it less electrophilic than

unsubstituted benzoyl chloride. Consequently, reactions with weak nucleophiles (e.g., anilines

with electron-withdrawing groups) may require higher temperatures or stronger bases (e.g.,

DMAP) compared to standard benzoylation.

Steric Shielding
The ortho position of the methoxy group creates a steric block.[1] During nucleophilic attack,

the tetrahedral intermediate is more crowded.

Implication: Reaction rates are slower than p-anisoyl chloride.

Advantage: The resulting amides often exhibit restricted rotation (atropisomerism), which can

be exploited in binding pockets requiring rigid conformations (e.g., Dopamine D2/D3 receptor

antagonists).

Key Applications in Drug Discovery
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2-Methoxybenzoyl chloride serves as the core scaffold for the o-anisamide pharmacophore,

prevalent in antipsychotics and antiemetics.

Therapeutic Class Application Context Mechanism of Action

Dopamine Antagonists

Synthesis of benzamide

derivatives (e.g., Remoxipride

analogs, Sulpiride core).

The o-methoxy group forms an

intramolecular H-bond with the

amide NH, locking the

molecule in a planar

conformation essential for D2

receptor binding [1].

Agrochemicals
Intermediate for

Cyprosulfamide.

Used as a herbicide safener;

protects crops by enhancing

metabolism of herbicides [2].

Materials Science
Synthesis of 2-

Methoxybenzoyl ferrocene.

Friedel-Crafts acylation of

ferrocene for redox-active

materials [3].

Experimental Protocols
Protocol A: Synthesis of 2-Methoxybenzoyl Chloride
(Laboratory Scale)
Use this protocol if fresh preparation is required to ensure absence of hydrolyzed acid.

Reagents: 2-Methoxybenzoic acid (15.2 g, 100 mmol), Thionyl Chloride (23.8 g, 200 mmol),

DMF (5 drops), Toluene (anhydrous).

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser,

and a drying tube (CaCl₂ or N₂ line).

Addition: Suspend 2-methoxybenzoic acid in Toluene (50 mL). Add DMF catalyst.[2]

Chlorination: Add Thionyl Chloride dropwise over 20 minutes at room temperature.
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Reflux: Heat the mixture to 80°C (reflux) for 2–3 hours. Gas evolution (HCl/SO₂) will cease

when complete.

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove

excess SOCl₂ and toluene.

Purification: Distill the residue under vacuum (BP 128°C @ 8 mmHg) to yield the clear liquid

product.

Protocol B: General Amide Coupling (Schotten-
Baumann Conditions)
Standard procedure for coupling with secondary amines (e.g., pyrrolidines) for pharmaceutical

intermediates.

Reagents: 2-Methoxybenzoyl chloride (1.1 eq), Amine (1.0 eq), Triethylamine (2.0 eq), DCM

(Dichloromethane).

Preparation: Dissolve the Amine (e.g., 1-ethyl-2-(aminomethyl)pyrrolidine) and Triethylamine

in dry DCM at 0°C under nitrogen.

Acylation: Add 2-Methoxybenzoyl chloride dropwise to the stirred solution. The reaction is

exothermic; maintain temp < 5°C.

Reaction: Allow to warm to room temperature and stir for 4 hours.

Workup: Quench with saturated NaHCO₃ solution. Extract organic layer, wash with brine, dry

over MgSO₄, and concentrate.

Reaction Pathway Visualization
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Figure 2: Nucleophilic acyl substitution pathway yielding the pharmacologically active o-

anisamide scaffold.

Safety, Handling & Storage
Signal Word: DANGER

H314: Causes severe skin burns and eye damage.

H290: May be corrosive to metals.

Storage Protocol:

Atmosphere: Store under inert gas (Argon/Nitrogen).

Temperature: Cool, dry place (2–8°C recommended).

Incompatibility: Violent reaction with water, alcohols, and strong oxidizers.
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Shelf Life: Degrades to acid upon moisture exposure (indicated by white solid precipitate).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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